REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([O:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([NH2:17])[CH:11]=2)[CH:5]=[CH:6][C:7]=1[NH2:8].C1(O[C:25](=O)[C:26]2[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=2)C=CC=CC=1.C1(S(C2C=CC=CC=2)(=O)=[O:41])C=CC=CC=1.[C:49]1([CH3:55])[CH:54]=[CH:53][CH:52]=[CH:51][CH:50]=1>>[O:9]([C:10]1[CH:15]=[CH:14][C:13]2[N:16]=[C:25]([C:26]3[CH:27]=[CH:28][C:29]([OH:32])=[CH:30][CH:31]=3)[NH:17][C:12]=2[CH:11]=1)[C:4]1[CH:5]=[CH:6][C:7]2[N:8]=[C:55]([C:49]3[CH:54]=[CH:53][C:52]([OH:41])=[CH:51][CH:50]=3)[NH:1][C:2]=2[CH:3]=1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1N)OC1=CC(=C(C=C1)N)N
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
110.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The toluene was removed
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased to 250° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased to 280° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1.25 hours
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
The cooled dark reaction mixture
|
Type
|
WASH
|
Details
|
was washed in hot toluene
|
Type
|
CUSTOM
|
Details
|
dried at 110° C.
|
Type
|
CUSTOM
|
Details
|
to afford 20.59 g (50% crude yield) of a dark purple powder
|
Type
|
EXTRACTION
|
Details
|
The dark solid was extracted with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC2=C(N=C(N2)C2=CC=C(C=C2)O)C=C1)C1=CC2=C(N=C(N2)C2=CC=C(C=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.39 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |